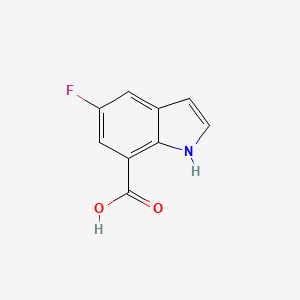

5-fluoro-1H-indole-7-carboxylic Acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Drug Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.govbeilstein-journals.org This structural motif is present in a vast number of natural products, alkaloids, and synthetic compounds that exhibit a wide array of pharmacological activities. nih.gov Its prevalence is due in part to its ability to mimic the structure of the amino acid tryptophan, allowing indole-containing molecules to interact with a variety of biological targets. diva-portal.org

The versatility of the indole scaffold has led to its incorporation into numerous approved drugs, including those for cancer, inflammation, and infections. nih.govnih.gov Researchers continue to explore the diverse biological activities of indole derivatives, targeting a wide range of diseases. nih.gov

Strategic Incorporation of Fluorine in Medicinal Chemistry for Modulating Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Strategic fluorination can lead to:

Improved Metabolic Stability: The carbon-fluorine bond is more stable than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life in the body.

Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its biological target.

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Overview of 5-Fluoro-1H-indole-7-carboxylic Acid within Contemporary Research Paradigms

This compound is a specialized building block used in the synthesis of more complex molecules with potential therapeutic or agrochemical applications. Its structure combines the key features of an indole core, a fluorine substituent, and a carboxylic acid group, each contributing to its utility in research and development.

While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, its synthesis would likely start from 5-fluoroindole (B109304). diva-portal.orgchemicalbook.com The carboxylation at the C7 position would be a key step. The synthesis of related fluorinated indole carboxylic acids, such as 5-chloro-4-fluoro-1H-indole-2-carboxylic acid, has been described in the context of developing HIV non-nucleoside reverse transcriptase inhibitors, highlighting the importance of this class of compounds. researchgate.net

The primary application of this compound is as an intermediate in the synthesis of targeted molecules. For instance, fluorinated indole derivatives have been investigated as:

Kinase Inhibitors: The 7-azaindole (B17877) scaffold, a bioisostere of indole, is a known hinge-binding motif for kinases, and fluorinated versions have been explored for the development of inhibitors for kinases like Cdc7. nih.govjst.go.jp

Antiviral Agents: Indole-based compounds have shown promise as antiviral agents. For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase. rsc.orgmdpi.com Other indole derivatives have been explored for their activity against SARS-CoV-2. nih.gov The introduction of a fluorine atom, as seen in this compound, is a strategy that could be employed in the development of new antiviral candidates. nih.gov

Agrochemicals: Indole-3-acetic acid and its analogues are known plant growth regulators (auxins). beilstein-journals.org The synthesis of novel indole-3-carboxylic acid derivatives for use as herbicides has been reported, indicating a potential application for fluorinated indole carboxylic acids in agriculture. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLQIJMLVHUFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470704 | |

| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875305-87-6 | |

| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 1h Indole 7 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-1H-indole-7-carboxylic Acid Synthesis

A retrosynthetic analysis of this compound (Target Molecule) reveals several potential disconnection points, leading to various synthetic strategies. The primary challenge lies in the selective introduction of the fluorine at the C5 position and the carboxylic acid at the C7 position, a notoriously difficult position to functionalize directly. msu.edu

A logical retrosynthetic approach would involve disconnecting the indole (B1671886) ring itself, a common strategy in indole synthesis. This could lead back to a suitably substituted aniline (B41778) precursor. For the target molecule, a key precursor would be a 2-amino-4-fluorobenzaldehyde (B111960) or a related derivative, which can then be cyclized to form the indole core. Another approach involves forming the carboxylic acid group late in the synthesis from a more easily installed precursor at the C7 position.

Potential Retrosynthetic Disconnections:

| Disconnection Strategy | Key Precursors | Subsequent Reactions |

| Indole Ring Formation | 2-substituted-4-fluoroaniline | Fischer, Larock, Reissert, or other indole syntheses |

| C7-Carboxylic Acid Formation | 7-bromo-5-fluoroindole or 7-boryl-5-fluoroindole | Carbonylation, Grignard reaction with CO2, or other carboxylation methods |

| C5-Fluorine Introduction | 5-amino-1H-indole-7-carboxylic acid | Sandmeyer reaction or other fluorination methods |

The choice of precursors is critical and often dictated by the availability and cost of starting materials. For instance, a synthesis could start from 4-fluoronitrobenzene, which can be elaborated to introduce the necessary functionalities for indole ring formation. diva-portal.org

Strategic Functionalization Approaches for Indole-7-carboxylic Acids

The direct functionalization of the C7 position of the indole nucleus is a significant synthetic hurdle due to the inherent reactivity of other positions like C3 and C2. rsc.org Overcoming this challenge requires specific strategies, often involving the use of directing groups at the N1 position. researchgate.netacs.org

Recent advancements have demonstrated that directing groups such as pivaloyl (Piv) or di-tert-butylphosphinoyl can effectively steer metal catalysts to the C7 position. acs.orgnih.gov For example, rhodium-catalyzed C-H activation has been successfully employed for the C7 alkenylation of N-pivaloyl indoles. researchgate.net Similarly, iridium-catalyzed borylation offers a powerful method for introducing a boryl group at C7, which can then be converted to a carboxylic acid. msu.edu This two-step process, involving initial borylation followed by oxidation or palladium-catalyzed carboxylation, provides a reliable route to indole-7-carboxylic acids.

Another strategy involves a directed metalation approach, although this often requires N-protection and deprotection steps. msu.edu Metal-free methods are also emerging; for instance, the use of simple BBr₃ can mediate the selective borylation of the C7 position on N-pivaloyl indoles, which can then be functionalized. nih.gov These methods provide a toolbox for chemists to selectively introduce functionality at the challenging C7 position, a key step in the synthesis of compounds like this compound.

Classical and Modern Indole Synthesis Methods Applied to Fluorinated Indoles

The construction of the indole core is the centerpiece of any synthesis of indole derivatives. Several classical and modern named reactions have been adapted for the synthesis of fluorinated indoles.

Fischer Indole Synthesis Modifications for Fluorinated Derivatives

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement. wikipedia.orgmdpi.com

For the synthesis of fluorinated indoles, a correspondingly fluorinated phenylhydrazine is required. For example, the reaction of 4-fluorophenylhydrazine with a pyruvate (B1213749) derivative can yield a 5-fluoroindole-2-carboxylic acid ester, a close analog of the target molecule. diva-portal.org The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), can be crucial for the success of the reaction, especially with electronically modified substrates like fluorinated phenylhydrazines. wikipedia.orgmdpi.com A palladium-catalyzed variation, known as the Buchwald modification, allows for the coupling of aryl bromides with hydrazones to form the necessary intermediate for the Fischer synthesis, expanding its scope. wikipedia.orgjk-sci.com

Key Features of Fischer Indole Synthesis for Fluorinated Indoles:

| Feature | Description | Reference(s) |

| Precursors | Fluorinated phenylhydrazine and a carbonyl compound (aldehyde or ketone). | diva-portal.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃, AlCl₃). | wikipedia.orgmdpi.com |

| Intermediate | Fluorinated phenylhydrazone which rearranges to an enamine. | wikipedia.org |

| Key Step | dergipark.org.trdergipark.org.tr-sigmatropic rearrangement (Robinson mechanism). | mdpi.com |

| Modifications | Buchwald's palladium-catalyzed formation of N-arylhydrazones. | wikipedia.orgjk-sci.com |

Larock Indole Synthesis in Fluorinated Indole Chemistry

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. nih.govwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. nih.gov

In the context of synthesizing fluorinated indoles, a fluorinated ortho-iodoaniline would be the key starting material. The reaction conditions typically involve a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt like LiCl. wikipedia.org The regioselectivity of the alkyne insertion is generally controlled by sterics, with the larger alkyne substituent ending up at the C2 position of the indole. nih.gov This method provides a direct route to complex fluorinated indoles, and recent advances have focused on developing more sustainable catalysts, such as nickel-based systems, to replace palladium. researchgate.net

The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the alkyne, intramolecular cyclization, and reductive elimination to regenerate the catalyst and form the indole ring. ub.edu

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia (B1221849) to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This classical method is particularly relevant as it directly produces the indole-2-carboxylic acid scaffold.

For a this compound synthesis, a hypothetical Reissert approach would be challenging as it naturally forms 2-carboxyindoles. A modification or a different starting material, such as a 2-methyl-3-nitro-5-fluorobenzoic acid derivative, would be necessary, representing a significant deviation from the classical pathway. The original Reissert reaction provides indole-2-carboxylic acids, which can be decarboxylated upon heating. wikipedia.org Variations of the reductive cyclization step have been explored to improve yields and substrate scope. researchgate.net

Metal-Catalyzed and Metal-Free Approaches to Indole Carboxylic Acids

The synthesis of indole carboxylic acids has been significantly advanced by the development of both metal-catalyzed and metal-free methodologies.

Metal-Catalyzed Approaches: Palladium catalysis is prominent in this area. For example, palladium-catalyzed carbonylation reactions of haloindoles are a common way to introduce a carboxylic acid group. mdpi.com The Larock synthesis, as discussed, is another key palladium-catalyzed method. wikipedia.orgub.edu Gold and ruthenium catalysts have also been employed for the synthesis of indole derivatives and for reactions involving indole carboxylic acids. mdpi.commdpi.com More recently, iridium-catalyzed C-H borylation has emerged as a strategic way to functionalize the indole core, including the C7 position, which can then be converted to a carboxylic acid. msu.edu

Metal-Free Approaches: There is a growing interest in developing metal-free synthetic routes to avoid the cost and potential toxicity of transition metals. organic-chemistry.org Oxidative dearomatization using an organic oxidant has been reported as a metal-free method to access fluorinated indoles from anilines. nih.gov Decarboxylative reactions of indole-3-carboxylic acids can be achieved under simple base-catalyzed or even acetonitrile-promoted conditions. researchgate.net Furthermore, direct decarboxylative fluoroacylation of indole carboxylic acids with fluorinated acids has been developed as a metal-free process. acs.org These methods align with the principles of green chemistry and offer practical alternatives for the synthesis of complex indole derivatives. dergipark.org.tr

Regioselective Fluorination Strategies for Indole Derivatives

Achieving regioselective fluorination, particularly at the C-5 position of an indole ring that also contains a C-7 carboxylic acid, presents a significant synthetic challenge. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, but directing this to a specific position requires careful selection of reagents and reaction conditions.

Direct C-H fluorination is a powerful tool for introducing fluorine into aromatic systems. For indole derivatives, electrophilic fluorinating reagents are commonly employed. wikipedia.org These reagents contain a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.org

Prominent among these are N-fluorobenzenesulfonimide (NFSI) and 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®. wikipedia.orgnumberanalytics.com The reactivity of the indole ring typically favors substitution at the C-3 position. However, if the C-3 position is blocked, or by using directing groups, fluorination can be guided to other positions on the benzene (B151609) portion of the bicyclic system. For instance, the direct conversion of certain indoles to 3,3-difluoro-2-oxindoles can be achieved using NFSI. researchgate.net While direct C-5 fluorination of an indole-7-carboxylic acid is challenging due to the directing effects of the existing substituents, related substrates have been successfully fluorinated. Lewis acid catalysis, for example with ZrCl₄, can enhance the selectivity of fluorination with NFSI on various aromatic compounds. researchgate.net

The choice of solvent and reaction conditions is critical. Acetonitrile (B52724) is a common solvent for reactions involving Selectfluor®, while both acetonitrile and water have been used for fluorinations with NFSI. nih.govorganic-chemistry.org Mechanistic studies suggest that these reactions can proceed through either a single-electron transfer (SET) or an SN2 pathway. wikipedia.org

Table 1: Common Electrophilic Reagents for Direct Fluorination

| Reagent | Acronym/Trade Name | Typical Conditions | Key Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile or water, often requires a catalyst (e.g., Lewis acid) or heating. researchgate.netnih.gov | A stable, crystalline solid; versatile reagent also used for amination. beilstein-journals.org |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, often at room temperature. numberanalytics.comorganic-chemistry.org | Highly reactive and electrophilic; a white, air-tolerant crystalline solid. wikipedia.org |

An alternative to direct fluorination of a pre-formed indole ring is the construction of the ring itself from fluorinated precursors. Fluorocyclization reactions offer a powerful method for this approach. These reactions typically involve the cyclization of a substrate containing both a nucleophilic group and an unsaturated system, in the presence of a fluorine source.

For the synthesis of 5-fluoroindoles, a common strategy is the Leimgruber-Batcho indole synthesis. This method can be adapted by starting with a fluorinated precursor, such as 5-fluoro-2-nitrotoluene. researchgate.net This starting material is condensed with a dimethylformamide dimethyl acetal (B89532) to form an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield 5-fluoroindole (B109304). researchgate.netdiva-portal.org Another pathway involves the vicarious nucleophilic substitution (VNS) reaction between a compound like 4-fluoronitrobenzene and an acetonitrile derivative, followed by reductive cyclization to form the 5-fluoroindole ring system. diva-portal.org

More advanced fluorocyclization methods can involve hypervalent iodine reagents. For example, the reaction of an unsaturated carboxylic acid with a reagent like difluoroiodotoluene (B35932) can lead to a fluorinated lactone. frontiersin.org While not directly forming an indole, this highlights the principle of incorporating fluorine during the cyclization step. The mechanism can be complex, with studies suggesting that the reaction may proceed via a "cyclization first, fluorination later" pathway for unsaturated carboxylic acids. frontiersin.org

Derivatization and Functional Group Transformations on this compound

Once the this compound core is synthesized, its functional groups can be further modified to produce a diverse range of analogs. The carboxylic acid at C-7 and the N-H and C-3 positions of the indole ring are primary sites for derivatization.

The conversion of the C-7 carboxylic acid to amides and esters is a fundamental transformation in medicinal chemistry. researchgate.net Amide bond formation is typically achieved by activating the carboxylic acid before reacting it with a primary or secondary amine. luxembourg-bio.com A wide array of coupling reagents has been developed for this purpose, often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

For challenging couplings, particularly with electron-deficient amines, specific protocols have been optimized. One such method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov Other common and highly effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). nih.gov

Esterification can be accomplished through several methods. Fischer esterification, involving reaction with an alcohol under acidic conditions, is a classic approach. Alternatively, the carboxylate can be alkylated using an alkyl halide in the presence of a base. These derivatizations are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 2: Selected Reagents for Amide Coupling

| Reagent | Typical Co-reagents/Base | Application Notes |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP, DIPEA. nih.gov | Widely used, water-soluble carbodiimide; byproducts are easily removed. |

| HATU | DIPEA, Hünig's base. | Highly efficient, often used for difficult couplings and solid-phase synthesis. |

| COMU | DIPEA. nih.gov | A modern, highly effective coupling reagent known for rapid reaction times and high yields. nih.gov |

The indole ring itself offers sites for further functionalization. The nitrogen at the N-1 position can be readily alkylated, acylated, or sulfonylated. For example, protection of the indole nitrogen with a phenylsulfonyl group is a common strategy to facilitate subsequent reactions, such as regioselective lithiation. researchgate.net

The C-3 position is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic substitution. chemtube3d.com Classic reactions like the Vilsmeier-Haack reaction introduce a formyl group at C-3 using a reagent prepared from phosphorus oxychloride and a substituted formamide (B127407) like DMF. ijpcbs.comnrochemistry.comwikipedia.org This formyl group can then serve as a handle for further transformations. Another key reaction is the Mannich reaction, a three-component condensation involving the indole, formaldehyde, and a secondary amine, which installs an aminomethyl group at the C-3 position. wikipedia.org These C-3 substituted gramine (B1672134) analogs are valuable synthetic intermediates. chemtube3d.com The presence of the C-7 carboxylic acid and C-5 fluoro substituents will electronically influence the reactivity at C-3, but the position generally remains the most favorable site for electrophilic attack.

Table of Compounds

| Compound Name | Synonym / Acronym |

|---|---|

| This compound | - |

| N-Fluorobenzenesulfonimide | NFSI |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |

| Zirconium(IV) chloride | ZrCl₄ |

| 5-Fluoro-2-nitrotoluene | - |

| Dimethylformamide dimethyl acetal | - |

| Palladium on carbon | Pd/C |

| 4-Fluoronitrobenzene | - |

| Difluoroiodotoluene | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| 4-Dimethylaminopyridine | DMAP |

| Hydroxybenzotriazole | HOBt |

| Diisopropylethylamine | DIPEA, Hünig's base |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |

| Phosphorus oxychloride | POCl₃ |

| N,N-Dimethylformamide | DMF |

| Formaldehyde | - |

Structure Activity Relationship Sar Studies of 5 Fluoro 1h Indole 7 Carboxylic Acid Derivatives

Impact of Fluorine Substitution at the C5 Position on Biological Profiles

The introduction of a fluorine atom at the C5 position of the indole (B1671886) ring is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of the drug. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby protons, such as the N-H of the indole ring, which can in turn affect hydrogen bonding interactions with biological targets.

In the context of indole derivatives, the presence of a fluorine atom at the C5 position has been associated with a range of biological activities, including antiviral and anticancer effects. For instance, certain 5-fluoroindole (B109304) derivatives have demonstrated potent inhibitory activity against various viral targets. A study on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones revealed that these compounds exhibit significant antiviral activity against herpes simplex virus (HSV-1 and HSV-2) and other viruses. nih.gov While this study does not directly compare the 5-fluoro derivatives with their non-fluorinated counterparts, the potent activity observed underscores the favorable contribution of the C5-fluoro substituent.

Role of the Carboxylic Acid Moiety in Receptor Binding and Enzyme Inhibition

The carboxylic acid group at the C7 position of the indole ring is a key functional group that can play a critical role in the interaction of these derivatives with their biological targets. As a versatile hydrogen bond donor and acceptor, the carboxylic acid moiety can form strong and specific interactions with amino acid residues in the binding sites of receptors and enzymes. At physiological pH, the carboxylate anion can also engage in ionic interactions, further anchoring the molecule to its target.

The importance of a carboxylic acid group, or its bioisosteres, has been demonstrated in various classes of indole-based inhibitors. For example, in a series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, the C2-carboxylic acid was found to be crucial for chelating with magnesium ions in the enzyme's active site, a key interaction for inhibitory activity. nih.gov

In the context of 5-fluoro-1H-indole-7-carboxylic acid, the carboxylic acid can be converted to a carboxamide to explore further SAR. A study on indole-7-carboxamides as HIV-1 attachment inhibitors provides valuable insights into the role of this functional group. nih.gov In this study, various amides were synthesized from the corresponding carboxylic acid, and their antiviral potencies were evaluated. The results indicated that the nature of the amide substituent significantly influences the antiviral activity.

Table 1: Antiviral Activity of 4-Fluoro-1H-indole-7-carboxamide Derivatives

| Compound | R Group (in -CONHR) | Antiviral Potency (EC50, nM) |

|---|---|---|

| Methyl amide analog | CH3 | 0.14 |

| Simple amide | H | 0.29 |

| Heteroaryl carboxamide | Various heteroaryl groups | 0.0058 - 0.057 |

This table is based on data for 4-fluoro-1H-indole-7-carboxamides, which are structurally very similar to the 5-fluoro isomers and provide valuable SAR insights. The simple methyl amide displayed a promising in vitro profile with an EC50 of 0.14 nM. nih.gov Interestingly, certain heteroaryl carboxamides exhibited picomolar potency, with EC50 values as low as 0.0058 nM, highlighting the significant impact of the C7-carboxamide substituent on antiviral activity. nih.gov

Influence of Substituents at Other Indole Ring Positions on Activity (e.g., N1, C2, C3)

N1 Position: The nitrogen atom at the N1 position of the indole ring is a common site for substitution. Alkylation or arylation at this position can introduce new interaction points with the target protein and can also modulate the electronic properties of the indole ring. In a study of N-substituted indole-based analogues as monoamine oxidase B (MAO-B) inhibitors, it was found that the nature of the substituent at the N1 position was critical for activity. nih.gov For example, substitution with a 3-fluorobenzoyl group led to a highly potent and selective MAO-B inhibitor, while replacing it with a pyridylmethyl group resulted in a dramatic decrease in activity. nih.gov This underscores the importance of the N1 substituent in orienting the molecule within the enzyme's active site.

C2 and C3 Positions: The C2 and C3 positions of the indole ring are also amenable to substitution, and modifications at these sites can significantly impact biological activity. For instance, in the development of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), it was found that the presence of a linear alkyl group at the C3 position was instrumental for activity, with the length of the alkyl chain having a profound influence on the allosteric modulation. mdpi.com Similarly, in a series of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the introduction of a long branch at the C3 position of the indole core improved the interaction with a hydrophobic cavity near the active site of the enzyme, leading to a marked increase in inhibitory effect. nih.gov

The following table summarizes the effects of substitutions at various positions on the indole ring from different studies, which can be extrapolated to the this compound scaffold.

Table 2: Influence of Substituents on Indole Ring on Biological Activity

| Position | Substituent | Scaffold | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|---|

| N1 | 3-Fluorobenzoyl | Indole-5-carboxamide | MAO-B Inhibition | High potency and selectivity | nih.gov |

| N1 | Pyridylmethyl | Indole-5-carboxamide | MAO-B Inhibition | Dramatically decreased activity | nih.gov |

| C3 | Linear alkyl group | Indole-2-carboxamide | CB1 Allosteric Modulation | Instrumental for activity, length dependent | mdpi.com |

| C3 | Long branch | Indole-2-carboxylic acid | HIV-1 Integrase Inhibition | Markedly increased inhibitory effect | nih.gov |

Rational Design Principles for Optimizing Potency and Selectivity

The development of potent and selective inhibitors based on the this compound scaffold relies on the application of rational design principles. These principles often involve a combination of computational methods, such as molecular docking and pharmacophore modeling, with synthetic chemistry to systematically explore the SAR and optimize the lead compound.

A common starting point in rational drug design is the identification of a hit compound through high-throughput screening or from the literature. The structure of this hit compound is then used to build a pharmacophore model, which defines the essential structural features required for biological activity. This model can then guide the design of new derivatives with improved properties.

Molecular docking is another powerful tool used in rational drug design. By docking potential derivatives into the three-dimensional structure of the target protein, researchers can predict their binding modes and affinities. This information can be used to prioritize the synthesis of compounds that are most likely to be active. For example, in the design of 7-azaindole (B17877) derivatives as multi-targeted kinase inhibitors, molecular docking was used to guide the optimization of a lead compound, resulting in the discovery of a potent and selective inhibitor. nih.gov

Structure-based design is particularly effective when the crystal structure of the target protein in complex with a ligand is available. This allows for a detailed analysis of the interactions between the ligand and the protein, and can reveal opportunities for improving the binding affinity and selectivity of the inhibitor. In the development of inhibitors for fructose-1,6-bisphosphatase, molecular modeling was used to predict the binding mode of a series of indole derivatives, which guided the design of more potent inhibitors.

The optimization process often involves a cyclical process of design, synthesis, and biological evaluation. By systematically modifying the structure of the lead compound and assessing the impact of these changes on its activity, researchers can gradually improve its potency and selectivity, ultimately leading to the identification of a clinical candidate.

Medicinal Chemistry and Biological Applications of 5 Fluoro 1h Indole 7 Carboxylic Acid Derivatives

Therapeutic Modalities and Target Engagement

Derivatives of the indole (B1671886) core are widely investigated for their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. However, research specifically documenting derivatives of 5-fluoro-1H-indole-7-carboxylic acid for many of these targets is limited in publicly accessible scientific literature.

Antagonist and Agonist Development for Receptor Systems (e.g., 5-HT6, CB1, NMDA, CysLT1)

While the broader class of indole derivatives has been extensively studied for activity at numerous receptor systems, specific data on derivatives of this compound remains scarce.

5-HT6, CysLT1, and NMDA Receptors: A comprehensive search of scientific literature did not yield specific studies on derivatives of this compound as antagonists or agonists for the 5-HT6, CysLT1, or NMDA receptor systems. Research in these areas often focuses on other isomers, such as indole-2-carboxylic acids or indole-3-carboxylic acids. nih.gov

Cannabinoid (CB1) Receptors: The development of antagonists for the CB1 receptor has been a significant area of research, with many scaffolds being investigated to mitigate the central nervous system side effects observed with first-generation drugs like rimonabant. nih.gov While numerous indole-based compounds have been synthesized, including indole-2-carboxamides and indole-3-carboxylic acid derivatives, researchgate.netnih.govacs.org specific research detailing the synthesis and evaluation of this compound derivatives for CB1 antagonism is not prominently featured in available studies. Research has shown that substitutions at various positions on the indole ring, including the 5, 6, and 7 positions, can influence CB1 receptor binding affinity. mdpi.com However, direct examples stemming from the 5-fluoro-7-carboxy scaffold are not specified.

Broad-Spectrum Biological Activities

Anticancer Agents and Cytotoxic Effects

The indole framework is present in numerous natural and synthetic anticancer agents. nih.gov Derivatives of various indole carboxylic acids have shown promise. For instance, studies on 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated cytotoxic effects against breast cancer cell lines like MCF-7. nih.gov A well-known anticancer drug, Sunitinib, is a derivative of 5-fluoro-2-oxo-1,2-dihydroindole, highlighting the importance of the 5-fluoroindole (B109304) moiety in targeting tyrosine kinases involved in tumorigenesis. nih.gov Fluoroquinolone derivatives, which can be attached to other heterocycles, have also emerged as compounds with antitumor potential. mdpi.com However, specific investigations into the anticancer or cytotoxic effects of derivatives of this compound are not distinctly reported.

Anti-inflammatory and Immunomodulatory Potentials

Indole-containing compounds, such as Indomethacin, are well-established anti-inflammatory drugs. Research into new derivatives is ongoing. For example, 1,5-disubstituted indole derivatives have been synthesized and shown to possess anti-inflammatory activity. researchgate.net Furthermore, derivatives of 5-fluoro-2-oxindole, an isomer of the core topic, have demonstrated the ability to inhibit oxidative and inflammatory responses in models of chronic inflammatory pain. mdpi.com Indole derivatives have also been fused with other molecules, like ursolic acid, to create hybrid compounds with anti-inflammatory properties that inhibit the production of nitric oxide and pro-inflammatory cytokines. chemrxiv.org Despite this broad interest, specific studies focusing on the anti-inflammatory or immunomodulatory potential of derivatives from this compound are not detailed in the available literature.

Antimicrobial and Antifungal Investigations

The indole scaffold is a recognized pharmacophore in the design of antimicrobial and antifungal agents. nih.gov However, a review of the scientific literature did not identify specific studies focused on the antimicrobial or antifungal properties of compounds derived directly from this compound. Research in this area tends to focus on other classes of indole derivatives, such as indole-3-carboxylic acids, nih.gov or the conjugation of other antimicrobial agents, like fluoroquinolones, to different heterocyclic systems.

Antiprotozoal Activity (e.g., Trypanosoma cruzi)

The indole nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiprotozoal effects. mdpi.com Research into indole derivatives has identified their potential in combating neglected tropical diseases like Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. mdpi.comnih.gov The urgent need for new therapies for Chagas disease is driven by the significant drawbacks of current treatments, nifurtimox (B1683997) and benznidazole, which include variable efficacy and toxicity. nih.govnih.govnih.gov

In the search for new anti-Chagasic agents, a series of 1H-indole-2-carboxamides were identified through high-content phenotypic screening as active against the intracellular amastigote form of T. cruzi. nih.govacs.org The mechanism of action for this class of indoles was suggested to be the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the parasite's sterol biosynthesis pathway and a validated drug target. nih.govnih.govnih.govplos.org

Structure-activity relationship (SAR) studies on this indole series provided critical insights into the chemical features required for anti-T. cruzi activity. These investigations revealed a strong preference for small, aliphatic, electron-donating groups (EDGs) at the 5-position of the indole ring. Compounds with methyl or cyclopropyl (B3062369) groups at this position showed moderate to good potency against T. cruzi amastigotes. nih.gov Conversely, the introduction of electron-withdrawing groups (EWGs) at the same position proved detrimental to the compound's activity. Specifically, analogues bearing halogen substituents, such as fluorine or chlorine, at the 5-position were found to be inactive, with a pEC₅₀ value below 4.2. nih.gov This finding suggests that while the 5-fluoro-1H-indole core is of interest, its substitution pattern, particularly at other positions on the indole ring and the nature of the side chain, is critical for achieving potent antiprotozoal activity.

Table 1: In Vitro Anti-T. cruzi Activity of 5-Substituted Indole-2-Carboxamide Derivatives

| Compound | Substituent at 5-Position | Anti-T. cruzi Potency (pEC₅₀) | Human Liver Microsome Clearance (Clint, μL/min/mg) | Mouse Liver Microsome Clearance (Clint, μL/min/mg) |

|---|---|---|---|---|

| 1 | -CH₃ | 5.7 | 106 | 128 |

| 3 | -cyclopropyl | 6.1 | 190 | >300 |

| 8 | -F | <4.2 | - | - |

| 9 | -Cl | <4.2 | - | - |

| 10 | -CF₃ | <4.2 | - | - |

Data sourced from a study on 1H-indole-2-carboxamides. nih.gov pEC₅₀ represents the negative logarithm of the half-maximal effective concentration against intracellular T. cruzi amastigotes.

Pharmacokinetic and Pharmacodynamic Considerations (excluding specific dosage)

Influence of Fluorine on Molecular Efficiency, Permeability, and Lipophilicity

The incorporation of fluorine into drug candidates is a common medicinal chemistry strategy to modulate various physicochemical and pharmacokinetic properties. researchgate.nettandfonline.comnih.gov The effects of fluorine substitution are multifaceted, stemming from its unique atomic properties: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a hydrogen mimic with minimal steric disruption. researchgate.nettandfonline.com

Beyond lipophilicity, fluorine can enhance membrane permeability and binding affinity. tandfonline.commdpi.com The replacement of a C-H bond with a more stable C-F bond can block sites of metabolic attack, thus improving metabolic stability. researchgate.nettandfonline.com Fluorine's strong electron-withdrawing nature can also lower the pKa of nearby acidic or basic functional groups, which can alter a compound's ionization state at physiological pH and consequently affect its solubility and permeability. researchgate.netnih.govmdpi.com These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity. researchgate.netmdpi.com

Metabolic Stability and In Vivo Efficacy Studies

The translation of in vitro potency to in vivo efficacy is a major hurdle in drug development, often dictated by a compound's metabolic stability and pharmacokinetic (DMPK) properties. nih.govnih.gov In the development of indole-based inhibitors for T. cruzi, lead compounds with promising in vitro potency encountered significant challenges related to poor metabolic stability and limited plasma exposure in animal models. nih.gov

For example, lead 1H-indole-2-carboxamides exhibited high intrinsic clearance in both human and mouse liver microsome assays, indicating rapid metabolic breakdown. nih.gov This high clearance was a key liability for the series. Despite this, a proof-of-concept study was undertaken with a lead compound (Compound 2 from Table 1, a 5-methyl-indole derivative) in both acute and chronic mouse models of Chagas disease. nih.gov

To achieve adequate plasma exposure above the in vitro EC₅₀, the compound had to be co-administered with 1-aminobenzotriazole (B112013) (1-ABT), a broad-spectrum cytochrome P450 inhibitor. nih.gov This strategy confirmed that the compound's low exposure was due to rapid metabolism. In the in vivo studies, the compound demonstrated antiparasitic activity, reducing the parasite load in both acute and chronic infection models. However, a significant issue observed was the relapse of infection after the treatment period was concluded. nih.gov Ultimately, the optimization program for this indole series was halted due to the unfavorable DMPK properties and the deprioritization of the CYP51 mechanism of action. nih.govnih.gov This underscores the critical importance of addressing metabolic stability early in the drug discovery process for this class of compounds.

Table 2: Summary of In Vivo Efficacy for an Indole-2-Carboxamide Lead Compound

| Study Phase | Treatment Details | Outcome | Reference |

|---|---|---|---|

| Acute Model | Compound 2 co-administered with 1-aminobenzotriazole (1-ABT) | Reduced parasite bioluminescence during treatment. | nih.gov |

| Chronic Model | Compound 2 co-administered with 1-aminobenzotriazole (1-ABT) | Reduced parasite bioluminescence during treatment. | nih.gov |

| Post-Treatment | Treatment washout in both models | Infection relapse observed in both acute and chronic models. | nih.gov |

Data sourced from a proof-of-concept study in a mouse model of Chagas disease. nih.gov

Mechanistic Investigations in Fluorinated Indole Carboxylic Acid Chemistry

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of fluorinated indole (B1671886) carboxylic acids, such as 5-fluoro-1H-indole-7-carboxylic acid, involves a variety of chemical transformations where understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving desired regioselectivity. Research into the synthesis of fluorinated indoles has illuminated several key mechanistic pathways.

Electrophilic fluorination is a common strategy. For instance, the use of reagents like Selectfluor for the fluorination of indole derivatives has been studied. The proposed mechanism for the synthesis of 3-fluorooxindoles from 3-substituted indoles involves the initial formation of an unstable 3-fluoroindolenine intermediate. organic-chemistry.org This intermediate subsequently reacts to yield the final oxindole (B195798) product. organic-chemistry.org The reaction conditions, such as the use of an acetonitrile (B52724)/water solvent system, are optimized to facilitate this pathway. organic-chemistry.org

Modern synthetic methods often leverage metal-free or electrochemically driven processes. An electrochemically driven radical cation-mediated dearomative 2,3-difunctionalization of indoles with carboxylic acids provides a route to 2,3-diesterified indolines. researchgate.net Mechanistic studies of this process indicate that the initial step involves the single-electron oxidation of the indole at the anode. researchgate.net The formation of an oxocarbenium ion is a key step that controls the trans-diastereoselectivity of the reaction. researchgate.net

Another innovative approach involves a tandem perfluoroalkylation–defluorination reaction. The reaction of indole with perfluoroalkyl iodide and water, in the presence of sodium dithionite (B78146) (Na₂S₂O₄), proceeds under mild conditions. acs.org It is believed that the reaction mechanism involves a perfluoroalkylation step followed by a defluorination hydrolysis pathway to generate a wide array of indole derivatives. acs.org

Furthermore, the functionalization of azaarene frameworks through a Mannich-type reaction has been explored. Mechanistic investigations reveal that the reactivity and selectivity of this transformation are governed by electronic effects in conjunction with the stability and steric hindrance of the enamine intermediates formed during the reaction. acs.org

The table below summarizes various synthetic transformations and their key mechanistic features relevant to fluorinated indole chemistry.

| Reaction Type | Reagents/Conditions | Key Mechanistic Feature | Reference |

| Electrophilic Fluorination | Indoles, Selectfluor, acetonitrile/water | Formation of an unstable 3-fluoroindolenine intermediate. | organic-chemistry.org |

| Electrochemical Difunctionalization | Indoles, carboxylic acids, undivided cell | Anodic single-electron oxidation of indole initiates the reaction; oxocarbenium ion formation controls stereoselectivity. | researchgate.net |

| Perfluoroalkylation–Defluorination | Indole, perfluoroalkyl iodide, Na₂S₂O₄, water | Tandem reaction involving perfluoroalkylation followed by a defluorination hydrolysis pathway. | acs.org |

| Mannich-type Reaction | Alkylazaarenes, aminals | Reactivity and selectivity are governed by the electronic effects and stability of enamine intermediates. | acs.org |

Mechanistic Aspects of Biological Action at the Molecular Level

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the biological actions of structurally related fluorinated indole derivatives provide insight into potential molecular mechanisms. Molecules containing monofluorinated indole scaffolds are recognized for their bioactivity and are of significant interest in drug discovery. researchgate.net The introduction of fluorine can alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.

One potential mechanism of action for indole carboxylic acids is the modulation of plant hormone activity. Certain indole-3-carboxylic acid derivatives have been investigated as mimics of the plant hormone auxin. beilstein-journals.org These compounds can act as antagonists to the transport inhibitor response 1 (TIR1) protein, a key receptor in the auxin signaling pathway, thereby disrupting plant growth and development. frontiersin.org This suggests that fluorinated indole carboxylic acids could potentially interfere with specific protein-protein interactions or ligand-receptor binding in biological systems.

In the context of human health, indole derivatives have been explored for their anticancer properties. For example, various 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) while showing less toxicity to normal cells. nih.gov The molecular mechanism for such compounds may involve the induction of apoptosis. For instance, the anticancer drug 5-Fluorouracil, a fluorinated pyrimidine (B1678525) analogue, exerts its effects by being incorporated into DNA and RNA, which leads to cytotoxicity, and by inhibiting thymidylate synthase (TS), an essential enzyme for DNA synthesis. nih.gov Although structurally different, this highlights a common theme for fluorinated compounds acting as enzyme inhibitors or fraudulent substrates.

Furthermore, certain indole derivatives have been developed as inhibitors of bacterial enzymes, indicating a potential antibacterial mechanism. Specifically, indole-based inhibitors have been synthesized to target bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria. nih.gov By inhibiting this enzyme, the compounds can increase the susceptibility of bacteria to antibiotics. nih.gov This points to a mechanism of action involving the specific inhibition of a metabolic enzyme crucial for pathogen survival.

The potential molecular mechanisms for fluorinated indole carboxylic acids are summarized in the table below, based on activities observed in related compounds.

| Biological Activity | Target Compound Class | Proposed Molecular Mechanism | Reference |

| Herbicidal | Indole-3-carboxylic acid derivatives | Antagonism of the transport inhibitor response 1 (TIR1) auxin receptor, disrupting plant growth signaling. | frontiersin.org |

| Anticancer | 5-Hydroxyindole-3-carboxylic acid derivatives | Induction of apoptosis in cancer cells; potential inhibition of key enzymes involved in cell proliferation. | nih.gov |

| Antibacterial | Indole-based inhibitors | Selective inhibition of bacterial enzymes, such as cystathionine γ-lyase (bCSE), disrupting essential metabolic pathways. | nih.gov |

| General Bioactivity | Monofluorinated indoles | Alteration of molecular properties (e.g., pKa, conformation, metabolic stability) leading to modified interactions with biological targets. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 5 Fluoro 1h Indole 7 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 19F, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-fluoro-1H-indole-7-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of indole (B1671886) derivatives, the proton on the indole nitrogen (NH) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 11.36–11.55 ppm. nih.gov Aromatic protons resonate in the region of δ 6.84–8.25 ppm. nih.gov For carboxylic acids, the acidic proton of the –CO₂H group is highly deshielded and usually observed as a singlet near 12 δ, though its chemical shift can be influenced by concentration and solvent due to varying degrees of hydrogen bonding. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. Carboxyl carbons of carboxylic acids typically resonate in the range of 165 to 185 δ. libretexts.org For indole derivatives, aromatic carbons appear between δ 102.4–158.9 ppm. nih.gov For instance, in a series of N-benzyl-1H-indole-2-carbohydrazides, the amide carbonyl carbon was observed around δ 163 ppm. nih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful technique. The ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for its local electronic environment. nih.govhuji.ac.il This technique is instrumental in confirming the position of the fluorine substituent on the indole ring. rsc.orgrsc.org The coupling constants between fluorine and adjacent protons (J-HF) and carbons (J-FC) provide further structural confirmation. rsc.orgresearchgate.net The development of ¹⁹F-centered NMR analysis methods allows for the detailed structural determination of fluorinated compounds, even within complex mixtures, without the need for separation. rsc.orgrsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 11.36–11.55 (indole NH), 6.84–8.25 (aromatic), ~12 (carboxylic acid OH) | Chemical shifts are dependent on solvent and concentration. |

| ¹³C | 165–185 (carboxyl C), 102.4–158.9 (aromatic C) | Provides a map of the carbon skeleton. |

| ¹⁹F | Wide chemical shift range | Highly sensitive to the local electronic environment of the fluorine atom. |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS-ESI)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is routinely used to analyze reaction mixtures, identify byproducts, and confirm the mass of the desired product. The use of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS has been explored to improve the retention and signal strength of basic analytes. nih.gov

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI): HRMS-ESI provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. For example, in the characterization of various indole derivatives, HRMS-ESI was used to confirm the calculated molecular weights. rsc.org ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and simplifying spectral interpretation. nih.govrsc.org Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing another layer of structural information. uni.lu

| Technique | Information Obtained | Ionization Mode | Common Adducts |

| LC-MS | Separation and mass detection of components in a mixture. | ESI | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

| HRMS-ESI | Precise molecular weight and elemental composition. | ESI | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism

X-ray diffraction analysis of single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

For related indole carboxylic acids, X-ray diffraction studies have revealed common structural motifs. For instance, the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid shows that molecules form dimers through O—H⋯O hydrogen bonds, and these dimers are further linked by N—H⋯O hydrogen bonds and π–π interactions. nih.gov Similarly, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid detailed the formation of cyclic dimers via double O−H⋯O hydrogen bonds. mdpi.comnih.gov The existence of different crystalline forms, or polymorphs, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physical properties. mdpi.comnih.govresearchgate.net Analysis of 5-fluoro-1H-indole-3-carboxylic acid has shown that the carboxyl group is slightly twisted from the indole-ring plane, and in the crystal, inversion dimers are formed through pairs of O—H⋯O hydrogen bonds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

O–H Stretch: A very broad absorption in the range of 2500–3300 cm⁻¹ is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer. libretexts.org

N–H Stretch: The N–H stretch of the indole ring typically appears in the region of 3300-3500 cm⁻¹.

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. The exact position depends on whether the acid is in a monomeric (around 1760 cm⁻¹) or dimeric, hydrogen-bonded state (around 1710 cm⁻¹). libretexts.org Conjugation with the indole ring can lower this frequency. libretexts.org

C–F Stretch: The C–F stretching vibration will also be present, though its position can be more variable.

The broadness of the O–H stretch is a strong indicator of hydrogen bonding within the crystal lattice. youtube.com IR spectroscopy can also be used to distinguish between different polymorphs, as variations in intermolecular interactions will lead to shifts in the positions and shapes of the absorption bands. mdpi.comnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O–H | Stretch | 2500–3300 (very broad) |

| Indole N–H | Stretch | 3300–3500 |

| Carbonyl C=O | Stretch | 1710–1760 |

| Aromatic C=C | Stretch | ~1600 and ~1450-1500 |

| C–F | Stretch | 1000-1400 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and its derivatives. By passing the analyte through a column packed with a stationary phase, components of a mixture are separated based on their differential interactions with the stationary and mobile phases.

A typical HPLC method for purity assessment involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the main compound from any starting materials, intermediates, byproducts, and degradation products. researchgate.net Such methods are crucial for quality control in both research and manufacturing settings.

Computational and Theoretical Studies on 5 Fluoro 1h Indole 7 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. Such calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

For indole (B1671886) derivatives, DFT calculations are routinely used to determine the most stable conformation and to analyze geometric parameters. For instance, a study on the related isomer, 5-fluoro-1H-indole-3-carboxylic acid, used X-ray crystallography to determine its structure, revealing that the carboxyl group is slightly twisted from the indole-ring plane with a dihedral angle of 7.39 (10)°. nih.gov DFT calculations can complement such experimental data by optimizing the molecular geometry in the gaseous phase. A theoretical investigation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) involved optimizing the geometry using the B3LYP functional with a 6-311++G(d,p) basis set to find the minimum energy conformer. researchgate.net Similar methodologies applied to 5-fluoro-1H-indole-7-carboxylic acid would yield precise bond lengths, bond angles, and dihedral angles. eurjchem.com

Electronic structure analysis through DFT provides critical information about a molecule's reactivity. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. Studies on substituted isoindoles have shown that the location of these frontier orbitals can suggest the nucleophilic and electrophilic sites of the molecule. mdpi.com For this compound, the electron-withdrawing fluorine atom and carboxylic acid group would be expected to significantly influence the electron distribution across the indole ring system, a feature that can be mapped using Molecular Electrostatic Potential (MESP) surfaces. researchgate.net

Table 1: Representative Parameters from DFT Studies on Analogous Indole Derivatives

| Parameter | Compound Studied | Method/Basis Set | Finding | Reference |

| Dihedral Angle | 5-Fluoro-1H-indole-3-carboxylic acid | X-ray Diffraction | Carboxyl group twisted 7.39° from indole plane. | nih.gov |

| Optimized Geometry | 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | Minimum energy conformer identified for further analysis. | researchgate.net |

| HOMO-LUMO Gap | (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | DFT | Calculated energy gap was 4.59 eV. | mdpi.com |

| N-H···O Bonding | 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | DFT & X-ray | Hydrogen bonding stabilizes the molecular configuration. | eurjchem.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The indole scaffold is known to bind to a wide array of protein targets. nih.gov Docking studies on various indole carboxylic acid derivatives have revealed key interactions that drive their biological activity. For example, in the development of HIV-1 integrase inhibitors, docking studies showed that an indole-2-carboxylic acid core could effectively chelate two Mg²⁺ ions within the enzyme's active site. nih.govrsc.org Further studies on indole-2-carboxamides targeting other enzymes have identified crucial hydrogen bond interactions with specific amino acid residues like Thr529 and pi-stacking interactions with residues such as Phe583 and Trp531. mdpi.com Similarly, docking of 5-bromoindole-2-carboxylic acid derivatives into the EGFR tyrosine kinase domain helped rationalize their anticancer activity. researchgate.net

For this compound, a docking study would involve placing the molecule into the binding site of a selected target protein. The simulation would predict the binding energy and identify specific interactions, such as:

Hydrogen bonds between the carboxylic acid group or the indole N-H and polar residues in the protein.

Halogen bonds involving the fluorine atom.

π-π stacking between the indole ring and aromatic residues like tyrosine, phenylalanine, or tryptophan.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. An MD simulation of a docked indole derivative, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, with human placental aromatase confirmed the dynamic stability of the ligand within the binding pocket over a 100 ns simulation. researchgate.net This provides confidence in the predicted binding mode.

Table 2: Summary of Molecular Docking Findings for Related Indole Compounds

| Indole Derivative Class | Protein Target | Key Interactions Observed | Software/Method | Reference |

| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation with two Mg²⁺ ions in the active site; π-π stacking. | Molecular Docking | nih.govrsc.org |

| Indole-2-carboxamides | Multiple Kinases | H-bonds with Thr529; hydrophobic interactions with Val471, Cys532. | Molecular Docking | mdpi.com |

| 5-Bromoindole-2-carboxylic acids | EGFR Tyrosine Kinase | Strong binding energies identified for active compounds. | Molecular Docking | researchgate.net |

| 7-Azaindole (B17877) analogs | PARP-1 | Binding to protein targets 6NRH and 6NRF. | Molecular Docking | ijper.org |

| Indole acetohydrazides | Cyclooxygenase-2 (COX-2) | Hydrogen bonds with Tyr 355 and Arg 120. | Docking Studies | mdpi.com |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a statistical correlation between the chemical structure of compounds and their biological activity. nih.gov

The indole scaffold is a frequent subject of QSAR studies due to its prevalence in bioactive compounds. nih.govnih.gov These studies are crucial for optimizing lead compounds by predicting the activity of novel derivatives before their synthesis. A typical QSAR study involves:

Compiling a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values).

Calculating a wide range of molecular descriptors for each compound (e.g., topological, electronic, hydrophobic).

Using statistical methods, like Multiple Linear Regression (MLR), to build a mathematical model that relates the descriptors to the activity.

Rigorously validating the model to ensure its predictive power.

For example, a QSAR study on indole derivatives as antibacterial agents used MLR to find that descriptors like electronic energy and dipole moment correlated with activity against S. aureus. nih.gov Another study on 81 isatin (B1672199) and indole-based compounds as SARS-CoV 3CLpro inhibitors developed a robust QSAR model using CORAL software, which was validated with statistical criteria like the coefficient of determination (R²) and concordance correlation coefficient (CCC). nih.gov A 3D-QSAR model for indole derivatives acting as antiamyloidogenic agents yielded good predictive statistics, with a cross-validated q² of 0.596 and an external test set r²ext of 0.695. mdpi.com

If this compound were included in a QSAR study, its structural features—the fluorine at position 5 and the carboxylic acid at position 7—would be encoded by the descriptors. The resulting model would quantify the impact of these substitutions on the target activity, providing valuable insights for designing more potent analogues.

Table 3: Examples of QSAR Studies on Indole-Based Scaffolds

| Compound Class | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

| Isatin and Indole derivatives | SARS-CoV 3CLpro Inhibition | CORAL software (Monte Carlo optimization) | R² (validation set) was the key selection criterion. | nih.gov |

| Indole and Isatin derivatives | Aβ Anti-aggregation | Atom-based 3D-QSAR | q² = 0.596, r²ext = 0.695 | mdpi.com |

| Indole derivatives | Antibacterial (pMIC) | Multiple Linear Regression (MLR) | Correlation based on electronic and topological descriptors. | nih.gov |

| Benzofuran and Indole derivatives | Histone Lysine Methyl Transferase (HKMT) Inhibition | QSARINS (MLR with genetic algorithm) | R² = 0.9328, Q²_LOO = 0.9212, R²_ext = 0.929 | eurjchem.com |

Patent Landscape and Intellectual Property in Fluorinated Indole Carboxylic Acid Research

Analysis of Patent Applications for Novel Derivatives and Uses

An analysis of recent patent literature indicates that 5-fluoro-1H-indole-7-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Patent applications frequently describe the use of this core structure to create novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties.

A notable example is the patent filed by Yaoya Technology Shanghai Co Ltd, which details the preparation of a Bruton's tyrosine kinase (BTK) inhibitor using 4-bromo-5-fluoro-1H-indole-7-carboxamide, a direct derivative of this compound. google.com This highlights the compound's role in developing targeted cancer therapies.

The majority of patenting activity revolves around the development of inhibitors for key enzymes implicated in disease progression. A significant area of focus is the inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in tumor immune evasion. google.comgoogle.com Numerous patents describe indole-based compounds as IDO1 inhibitors, aiming to enhance the body's immune response against cancer. google.comgoogle.comsynquestlabs.com

Another prominent application is in the development of kinase inhibitors. The indole (B1671886) scaffold is a common feature in many kinase inhibitors, and the introduction of fluorine can significantly impact their biological activity. mdpi.com Patents in this area often claim broad classes of substituted indoles, with the fluorine atom's position being a key element of novelty.

The following interactive table provides a summary of selected patent applications involving derivatives of fluorinated indole carboxylic acids:

| Patent/Application Number | Assignee/Applicant | Title of Invention | Therapeutic/Application Area | Specific Compound/Derivative Mentioned |

|---|---|---|---|---|

| CN114853723B | Yaoya Technology Shanghai Co ltd | Preparation and application of indole compound BTK inhibitor | Oncology (Bruton's tyrosine kinase inhibitor) | 4-bromo-5-fluoro-1H-indole-7-carboxamide (derived from this compound) |

| CN1993323B | Not specified in abstract | Indole, indazole or indoline (B122111) derivatives | Not specified in abstract | This compound |

| WO2016071283 | IOmet/Merck | Isoquinoline or tetrahydroisoquinoline derivatives as dual IDO1/TDO2 inhibitors | Oncology/Immunology (IDO1/TDO2 inhibitors) | General indole-2-carboxamides |

| WO2015150097 | IOmet/Merck | Indole-2-carboxamide derivatives as IDO1 inhibitors | Oncology/Immunology (IDO1 inhibitors) | Indole-2-carboxamides |

Emerging Trends in Commercial and Research Applications

The commercial and research applications of fluorinated indole carboxylic acids are expanding, with several key trends emerging from the patent landscape and recent scientific literature.

Oncology and Immunotherapy: The most significant trend is the development of small molecule inhibitors for cancer treatment. As evidenced by patent activity, there is a strong focus on IDO1 and TDO2 inhibitors. sinfoochem.com The failure of the first-in-class IDO1 inhibitor, epacadostat, in clinical trials has not deterred research; instead, it has spurred the development of new generations of inhibitors with improved properties. google.com The overarching goal is to use these inhibitors in combination with other immunotherapies to overcome treatment resistance. google.com

Antiviral Agents: Fluorinated indole derivatives are also showing promise as antiviral agents, particularly against HIV. Research has demonstrated that certain indole-2-carboxylic acid derivatives can effectively inhibit HIV-1 integrase, a key enzyme in the viral life cycle. nih.govrsc.org The introduction of fluorine and other substituents on the indole ring has been shown to enhance antiviral potency. nih.gov

Agrochemicals: In the agrochemical sector, there is a growing interest in fluorinated compounds for the development of new pesticides and fungicides. mdpi.com The unique properties imparted by fluorine can lead to products with improved efficacy and environmental profiles. While specific patents for this compound in this area are less prominent, the broader trend of using fluorinated heterocycles in agrochemical research suggests potential future applications. mdpi.comuni.lu The expiration of patents for several major agrochemical molecules between 2021 and 2028 is expected to drive further innovation and the development of new active ingredients, a space that fluorinated indoles could potentially fill. uni.lu

The following table summarizes the emerging applications of derivatives of fluorinated indole carboxylic acids:

| Application Area | Specific Target/Use | Example Compounds/Derivatives | Key Research Findings |

|---|---|---|---|

| Oncology/Immunotherapy | Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) Inhibition | Indole-2-carboxamides, Fused tricyclic imidazoisoindoles | Inhibition of IDO1/TDO2 can reverse tumor-induced immune suppression and enhance anti-tumor immunity. google.comsinfoochem.com |

| Oncology | Kinase Inhibition (e.g., BTK, IGF1RK) | 4-bromo-5-fluoro-1H-indole-7-carboxamide, 3-Cyano-5-fluoro-1H-indole-7-carboxylic acid derivatives | Fluorinated indole derivatives can act as potent and selective inhibitors of kinases involved in cancer cell proliferation and survival. google.commdpi.com |

| Antiviral | HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives | The indole core with specific substitutions can chelate with Mg2+ ions in the active site of HIV-1 integrase, blocking viral replication. nih.govrsc.org |

| Agrochemicals | Fungicides, Pesticides | General fluorinated indole structures | Fluorination can enhance the biological activity and stability of agrochemicals, leading to more effective crop protection. mdpi.com |

Future Research Directions and Translational Perspectives

Development of Highly Selective and Potent Therapeutic Agents

The indole (B1671886) nucleus is a privileged structure in drug discovery, and its fluorination often enhances pharmacological properties such as metabolic stability and binding affinity. acs.orgresearchgate.net Future research will likely focus on leveraging the 5-fluoro-1H-indole-7-carboxylic acid scaffold to design next-generation therapeutic agents with high potency and selectivity.

One major avenue of research is the development of novel kinase inhibitors for oncology. nih.gov Indole-based compounds have been successfully developed as inhibitors for targets like EGFR, VEGFR-2, and BRAFV600E. nih.gov The this compound moiety can serve as a foundational fragment. Future work will involve synthetic modifications at the N1, C2, and C3 positions to optimize interactions within the ATP-binding pockets of specific kinases, aiming to overcome drug resistance observed with current inhibitors. For instance, a small library of indole-2-carboxamides demonstrated potent antiproliferative activity, with some derivatives showing higher inhibitory action against EGFR than the reference drug erlotinib. nih.gov

Another critical area is the development of new antiviral agents, particularly for HIV. nih.gov Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Researchers have shown that the indole core and the adjacent carboxyl group can effectively chelate the two magnesium ions in the enzyme's active site. nih.gov Future efforts could adapt the this compound framework, exploring how the fluorine at the C5 position and the repositioned carboxylic acid at C7 alter the binding mode and efficacy against wild-type and resistant HIV strains.